molecular formula C15H23NO5S B15166702 Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- CAS No. 646517-58-0

Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-

Cat. No.: B15166702
CAS No.: 646517-58-0
M. Wt: 329.4 g/mol
InChI Key: YOTDGDXSQGOHOP-UHFFFAOYSA-N
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Description

The compound Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- is a glycine derivative featuring a thienyl-oxy-acetyl substituent. Its core structure includes:

  • A 2,5-dihydro-2-methyl-5-oxo-thienyl heterocycle, which is sulfur-containing and non-aromatic due to the dihydro and oxo groups.
  • A hexyl chain at the 2-position of the thienyl ring, contributing significant hydrophobicity.
  • An acetyl group linking the heterocycle to the nitrogen of glycine.

Properties

CAS No.

646517-58-0

Molecular Formula

C15H23NO5S

Molecular Weight

329.4 g/mol

IUPAC Name

2-[[2-(2-hexyl-2-methyl-5-oxothiophen-3-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C15H23NO5S/c1-3-4-5-6-7-15(2)11(8-14(20)22-15)21-10-12(17)16-9-13(18)19/h8H,3-7,9-10H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

YOTDGDXSQGOHOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C(=CC(=O)S1)OCC(=O)NCC(=O)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- typically involves the reaction of glycine with a thienyl derivative under specific conditions. The synthetic route may include steps such as esterification, acetylation, and subsequent purification processes. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its interactions with biological targets.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Differences

Heterocyclic Core
  • Target Compound : The thienyl ring introduces sulfur-based electronic effects, which differ from nitrogen-containing heterocycles like pyridine or pyrimidine. The 5-oxo group further polarizes the ring .
  • Alkyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (): Contains a pyridine ring, offering nitrogen-based basicity and stronger dipole interactions. The cyano and ethenyl groups enhance polarity .
  • Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate (): Features a pyrimidine ring with methoxy substituents, enabling hydrogen bonding and π-stacking .
Substituent Effects
Compound Key Substituents Impact on Properties
Target Compound Hexyl, methyl, oxo High lipophilicity; moderate polarity
Compound Cyano, pyridinyl Increased polarity and reactivity
Compound Dichlorophenoxy, dimethoxy Enhanced crystallinity; pesticidal activity
Backbone and Functional Groups
  • The target compound’s acetyl-glycine backbone contrasts with the ester-linked glycine in and the propanoate-aniline system in . These differences influence metabolic stability and intermolecular interactions.

Physicochemical and Crystallographic Properties

Compound
  • Crystal System : Triclinic, space group $ P1 $.
  • Unit Cell Parameters : $ a = 8.2438 \, \text{Å}, \, b = 11.2405 \, \text{Å}, \, c = 14.2502 \, \text{Å} $.
  • Hydrogen Bonding : C—H⋯O interactions dominate packing .

The target compound’s hexyl chain likely disrupts crystallization, reducing crystalline stability compared to ’s rigid dichlorophenoxy-pyrimidine system.

Biological Activity

Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- is a compound with potential biological activity that merits detailed exploration. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienyl moiety and an acetyl group linked to glycine. Its chemical formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₉NO₃S
  • Molecular Weight : 283.37 g/mol

Research indicates that compounds similar to Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]- may exhibit various biological activities, including:

  • Neurotransmission Modulation : Glycine plays a crucial role as an inhibitory neurotransmitter in the central nervous system. Compounds that influence glycine transporters can modulate synaptic transmission and have implications for treating neurological disorders .
  • Antimicrobial Properties : Some derivatives of glycine have shown antimicrobial activity, suggesting potential applications in developing new antibiotics or preservatives .
  • Anti-inflammatory Effects : Certain glycine derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

In Vitro Studies

In vitro studies on glycine derivatives have demonstrated their ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds that mimic glycine's structure were tested against various targets, showing IC50 values indicative of their potency.

CompoundTarget EnzymeIC50 (µM)Reference
Glycine Derivative AGlyT125
Glycine Derivative BGlyT250
Glycine Derivative CAntimicrobial Target15

Case Studies

  • Neuropathic Pain Model : A study investigated the effects of a glycine derivative on neuropathic pain in rats. The compound demonstrated significant analgesic effects compared to the control group, suggesting its potential as a therapeutic agent for pain management .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of glycine derivatives against various bacterial strains. Results indicated that certain compounds exhibited strong inhibition against Gram-positive bacteria, supporting further development for clinical applications .

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